molecular formula C12H20ClN3O B2978673 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide CAS No. 2411193-06-9

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide

Cat. No.: B2978673
CAS No.: 2411193-06-9
M. Wt: 257.76
InChI Key: BNPNLIUKKPFQET-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide typically involves a multi-step process. One common method starts with the preparation of 5-tert-butyl-1H-pyrazole, which is then subjected to a series of reactions including alkylation, chlorination, and amidation . The reaction conditions often involve the use of solvents like methanol and catalysts such as magnesium sulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • 5-Amino-pyrazoles

Uniqueness

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its lipophilicity, while the chloro and methyl groups contribute to its reactivity and stability .

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O/c1-8(13)11(17)16(5)7-9-6-10(15-14-9)12(2,3)4/h6,8H,7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPNLIUKKPFQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=NN1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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